(4-benzylpiperazin-1-yl)(4-nitro-1H-pyrazol-3-yl)methanone
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Overview
Description
1-BENZYL-4-(4-NITRO-1H-PYRAZOLE-5-CARBONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a benzyl group and a nitro-pyrazole carbonyl group
Preparation Methods
The synthesis of 1-BENZYL-4-(4-NITRO-1H-PYRAZOLE-5-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately by reacting ethylenediamine with a suitable dihaloalkane.
Coupling Reaction: The benzyl group is introduced via a nucleophilic substitution reaction, and the nitro-pyrazole carbonyl group is attached to the piperazine ring through an amide bond formation.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-BENZYL-4-(4-NITRO-1H-PYRAZOLE-5-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl halides, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-BENZYL-4-(4-NITRO-1H-PYRAZOLE-5-CARBONYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-(4-NITRO-1H-PYRAZOLE-5-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group and piperazine ring contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-BENZYL-4-(4-NITRO-1H-PYRAZOLE-5-CARBONYL)PIPERAZINE can be compared with other similar compounds, such as:
1-BENZYL-4-NITRO-1H-PYRAZOLE: Lacks the piperazine ring and carbonyl group, resulting in different chemical and biological properties.
1-BENZYL-4-(4-AMINO-1H-PYRAZOLE-5-CARBONYL)PIPERAZINE:
1-BENZYL-4-(4-NITRO-1H-IMIDAZOLE-5-CARBONYL)PIPERAZINE: Features an imidazole ring instead of a pyrazole ring, leading to differences in chemical behavior and biological activity.
The uniqueness of 1-BENZYL-4-(4-NITRO-1H-PYRAZOLE-5-CARBONYL)PIPERAZINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C15H17N5O3 |
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Molecular Weight |
315.33 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-nitro-1H-pyrazol-5-yl)methanone |
InChI |
InChI=1S/C15H17N5O3/c21-15(14-13(20(22)23)10-16-17-14)19-8-6-18(7-9-19)11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,16,17) |
InChI Key |
ZHCOFONAQTYSHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C=NN3)[N+](=O)[O-] |
Origin of Product |
United States |
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